![molecular formula C13H15BrO2 B12518428 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL CAS No. 802982-14-5](/img/structure/B12518428.png)
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butyn-1-ol, featuring a bromopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylbut-3-yn-1-ol.
Bromination: The hydroxyl group is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the bromopropoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can facilitate binding to specific sites, while the butyn-1-ol moiety can participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-(Bromomethyl)phenyl)but-3-yn-1-ol: Similar structure but with a bromomethyl group instead of a bromopropoxy group.
3-Butyn-1-ol: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is unique due to the presence of the bromopropoxy group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with biological targets, making it valuable in medicinal chemistry research.
Properties
CAS No. |
802982-14-5 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2 |
InChI Key |
OGEQIIACQKKPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCO)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
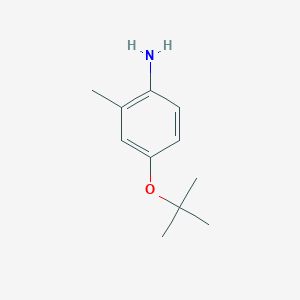
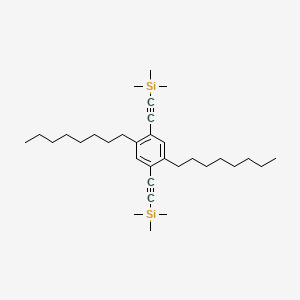
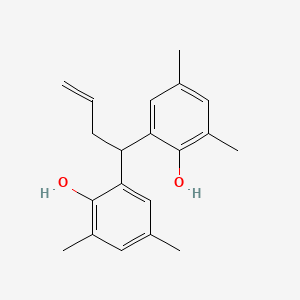
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
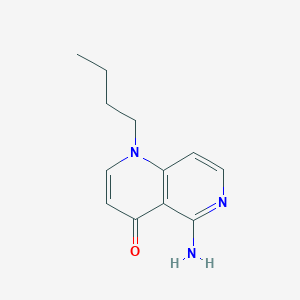
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
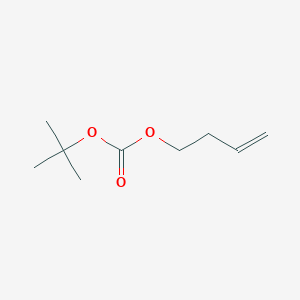
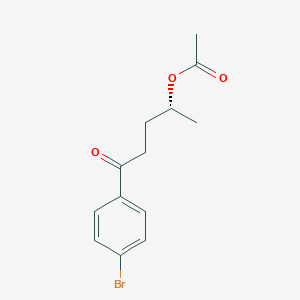
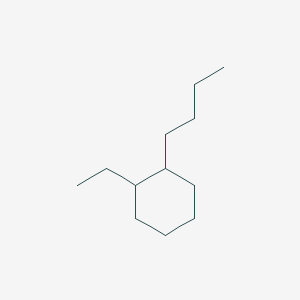

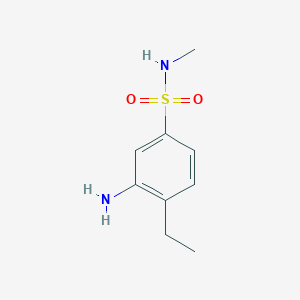
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
